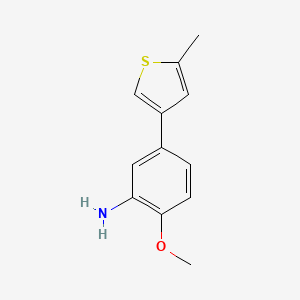

2-Methoxy-5-(5-methylthiophen-3-yl)aniline

Description

Properties

Molecular Formula |

C12H13NOS |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

2-methoxy-5-(5-methylthiophen-3-yl)aniline |

InChI |

InChI=1S/C12H13NOS/c1-8-5-10(7-15-8)9-3-4-12(14-2)11(13)6-9/h3-7H,13H2,1-2H3 |

InChI Key |

MFTHKJBEYZVLJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CS1)C2=CC(=C(C=C2)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline Target Molecule

A retrosynthetic analysis of the target molecule identifies two primary disconnection points that suggest logical synthetic pathways. The most prominent disconnection is the C-C bond between the aniline (B41778) and thiophene (B33073) rings. This approach points towards a cross-coupling reaction, a cornerstone of modern organic synthesis, as the key step. This strategy would involve coupling a suitably functionalized aniline or nitrobenzene (B124822) derivative with a functionalized methylthiophene.

A second key disconnection targets the C-N bond of the aniline group. This suggests that the amino group could be installed in the final step of the synthesis. A common and reliable method for this is the reduction of a corresponding nitro compound, specifically 2-Methoxy-5-(5-methylthiophen-3-yl)-1-nitrobenzene. This precursor would be assembled via the aforementioned cross-coupling reaction.

These disconnections lead to a general synthetic strategy:

Synthesize two key building blocks: a substituted methoxy (B1213986) aniline or nitrobenzene (e.g., a bromo- or boronic acid derivative) and a substituted methylthiophene (e.g., a bromo- or boronic acid derivative).

Couple these two fragments using a palladium-catalyzed cross-coupling reaction.

If the coupled product contains a nitro group, perform a reduction to yield the final aniline product.

Classical and Contemporary Synthetic Routes to 2-Methoxy-5-(5-methylthiophen-3-yl)aniline

Several synthetic methodologies can be employed to construct the target molecule, leveraging both classical reactions and contemporary catalytic systems.

Palladium-catalyzed cross-coupling reactions are highly effective for forming the central biaryl C-C bond in the target molecule. organic-chemistry.org

The Suzuki-Miyaura reaction is a particularly powerful tool for this purpose, involving the coupling of an organoboron compound with an organohalide. unimib.itunimib.it Two primary variations are possible for synthesizing the carbon skeleton of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline:

Route A: Coupling of a (2-methoxy-5-aminophenyl)boronic acid or (2-methoxy-5-nitrophenyl)boronic acid with 3-bromo-5-methylthiophene.

Route B: Coupling of 3-boronyl-5-methylthiophene with a halogenated precursor such as 2-bromo-5-methoxyaniline (B1269708) or 4-bromo-3-nitroanisole (B157122).

These reactions are typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. researchgate.netscienceopen.com The choice of base, solvent, and ligand is crucial for achieving high yields. mdpi.commdpi.com Recent advancements have demonstrated that such couplings between thiophenes and anilines can be performed efficiently in aqueous micellar systems, offering a greener alternative to traditional organic solvents. unimib.itunimib.itmdpi.com

| Coupling Partners | Catalyst / Ligand | Base | Solvent | Typical Conditions |

| Aryl Boronic Acid + Thiophene Halide | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 °C, 12h researchgate.net |

| Thiophene Boronic Acid + Aryl Halide | Pd(dtbpf)Cl₂ | Et₃N | Aqueous Kolliphor EL | Room Temp, 15 min mdpi.com |

| Aryl Halide + Thiophene Boronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | DMA | 149 °C, 3.5h escholarship.org |

The Buchwald-Hartwig amination is a premier method for forming C-N bonds via palladium catalysis. wikipedia.orgrug.nl While less direct for forming the C-C backbone of the target molecule, it could be envisioned in a convergent synthesis where a pre-formed biaryl halide is coupled with an amine source. For instance, if 5-(3-bromophenyl)-2-methylthiophene were synthesized, a Buchwald-Hartwig reaction with an appropriate methoxy-amine equivalent could be attempted. However, a more common strategy involves the Suzuki coupling followed by nitro reduction. wikipedia.org

The formation of the aniline functional group is a critical step, most commonly achieved through the reduction of a nitro group. orgoreview.com The precursor, 2-methoxy-5-(5-methylthiophen-3-yl)-1-nitrobenzene, can be synthesized via a Suzuki coupling as described above. The subsequent reduction of the nitro group is a well-established transformation with numerous available reagents. wikipedia.org

Common methods for nitro group reduction include:

Metal/Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of concentrated hydrochloric acid (HCl) are classic and effective choices for reducing aromatic nitro compounds. youtube.comchemguide.co.uk The reaction with iron is often referred to as the Béchamp reduction. orgoreview.com

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. wikipedia.orgyoutube.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be used to reduce the nitro group. mdpi.com

| Reagent | Conditions | Advantages |

| Fe / HCl | Acidic, Reflux | Cost-effective, widely used industrially orgoreview.comyoutube.com |

| Sn / HCl | Acidic, Reflux | Classic, reliable method chemguide.co.uk |

| H₂ / Pd-C | Neutral, Pressure | Clean reaction, high yield youtube.com |

| Na₂S₂O₄ | Aqueous | Mild conditions wikipedia.org |

Reductive amination , the process of converting a carbonyl group to an amine, is a versatile method for amine synthesis but is less direct for preparing an aromatic amine like the target molecule from simple precursors. wikipedia.orgorganic-chemistry.org It typically involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comrsc.orgbohrium.com

Modern synthetic chemistry has seen the rise of direct C-H functionalization methods, which offer more atom-economical routes by avoiding the pre-functionalization of starting materials. nih.gov In the context of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline synthesis, one could hypothetically employ a direct arylation strategy. This might involve the palladium-catalyzed coupling of 2-methoxyaniline directly with 3-bromo-5-methylthiophene, or the direct C-H arylation of 2-methylthiophene (B1210033) with a diazonium salt derived from 2-methoxy-5-aminoaniline. Such methods often require specific directing groups or specialized catalytic systems to control regioselectivity. nih.govrsc.org Defluorinative functionalization is another emerging technique for transforming functional groups directly on an aromatic ring. diva-portal.orgresearchgate.net

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and reduced waste. A hypothetical one-pot synthesis of the target molecule could involve a tandem reaction sequence. For example, a Suzuki coupling between 4-bromo-3-nitroanisole and (5-methylthiophen-3-yl)boronic acid could be performed, and upon completion, a reducing agent (e.g., iron powder) could be added to the same pot to effect the nitro group reduction, thereby yielding the final product in a single operation. researchgate.netnih.govmit.eduacs.org

Synthesis of Key Intermediates and Advanced Precursors for 2-Methoxy-5-(5-methylthiophen-3-yl)aniline

Synthesis of Aniline/Nitrobenzene Precursors:

2-Bromo-5-methoxyaniline: This intermediate can be synthesized by the reduction of 4-bromo-3-nitroanisole. The reduction is typically achieved using iron powder and ammonium (B1175870) chloride in an ethanol (B145695)/water mixture under reflux. chemicalbook.com

(2-Methoxy-5-nitrophenyl)boronic acid: This precursor can be prepared from 4-methoxyphenylboronic acid via a nitration reaction using nitric acid. Alternatively, it can be synthesized from 2-bromo-4-methoxy-1-nitrobenzene (B183246) through a Miyaura borylation reaction with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst.

Synthesis of Methylthiophene Precursors:

3-Bromo-5-methylthiophene: A common route to this intermediate is the bromination-debromination of 2-methylthiophene. Another approach involves the bromination of 5-methylthiophene-2-carboxylic acid followed by decarboxylation. chemicalbook.com A simplified one-pot method involves the bromination of 2-methylthiophene in aqueous sodium acetate, followed by reductive debromination with zinc dust. tandfonline.com

Green Chemistry Considerations in Synthetic Protocols for 2-Methoxy-5-(5-methylthiophen-3-yl)aniline

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. While specific, documented green synthetic routes for 2-Methoxy-5-(5-methylthiophen-3-yl)aniline are not extensively detailed in publicly available literature, the core structure, an aniline ring linked to a thiophene ring, can be assembled via well-established reactions that have been subjects of green chemistry improvements. The Suzuki-Miyaura cross-coupling reaction is a primary method for forming the aryl-aryl bond between the aniline and thiophene moieties, and its evolution provides a clear framework for applying green chemistry principles. researchgate.netmdpi.comunimib.it

A significant advancement in this area is the use of micellar catalysis, which employs surfactants in water to create nanoreactors where the coupling reaction can occur efficiently. researchgate.netunimib.it This approach directly addresses several key green chemistry principles.

Safer Solvents and Reaction Media The choice of solvent is a cornerstone of green chemistry. Traditional Suzuki reactions often use solvents like 1,4-dioxane or toluene. nih.gov These are effective but pose environmental and safety concerns. A greener protocol utilizes water as the bulk solvent in combination with a commercially available surfactant such as Kolliphor EL. mdpi.comunimib.itunimib.it This surfactant forms micelles in the water, creating a nonpolar microenvironment where the organic substrates and catalyst can concentrate and react, while avoiding the large-scale use of hazardous organic solvents. researchgate.net This methodology has been successfully applied to the Suzuki cross-coupling of various bromoanilines and thienyl boronic acids. mdpi.com

Energy Efficiency Conventional cross-coupling reactions frequently require elevated temperatures (e.g., 90-100 °C) for extended periods to achieve high yields. nih.gov In contrast, micellar catalysis in water can proceed rapidly at room temperature. mdpi.comunimib.it For the coupling of bromoanilines with thienyl boronic acids, reactions have been reported to reach completion in as little as 15 minutes at ambient temperature. mdpi.com This drastic reduction in energy consumption significantly improves the environmental footprint of the synthesis.

Mechanistic Investigations of Chemical Transformations Involving 2 Methoxy 5 5 Methylthiophen 3 Yl Aniline

Exploration of Nucleophilic Aromatic Substitution (SNAr) Pathways at the Methoxy (B1213986) Group

Nucleophilic aromatic substitution (SNAr) at the methoxy group of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline is a plausible transformation, though it requires specific conditions. Generally, for an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups, which are absent in this molecule. However, under forcing conditions or with specialized reagents, the methoxy group can be displaced.

The accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the context of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline, a potent nucleophile (Nu⁻) would attack the carbon atom bearing the methoxy group (C2). This attack is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring. The presence of the amino group at C1 and the thiophene (B33073) ring at C5, both of which are electron-donating, would destabilize this negatively charged intermediate, making the reaction less favorable compared to rings with electron-withdrawing substituents.

Oxidative and Reductive Transformation Mechanisms of the Aniline (B41778) Moiety

The aniline moiety in 2-Methoxy-5-(5-methylthiophen-3-yl)aniline is susceptible to both oxidation and reduction, leading to a variety of potential products.

Oxidative Transformations: The electrochemical oxidation of anilines typically begins with a one-electron transfer from the nitrogen atom to form a radical cation. This intermediate is highly reactive and can undergo several subsequent reactions. The specific pathway is influenced by the reaction conditions, such as the solvent and the presence of other nucleophiles. In the case of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline, the radical cation can deprotonate to form a neutral radical, which can then dimerize or react with other species. Common products of aniline oxidation include azoxybenzenes, azobenzenes, and polymeric materials. The presence of the methoxy and methylthiophen groups will influence the stability of the radical cation and subsequent intermediates, potentially favoring specific coupling pathways.

Reductive Transformations: While the aniline moiety is already in a reduced state, transformations can be envisioned starting from a corresponding nitro derivative. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and can proceed through various mechanisms depending on the reducing agent.

Catalytic Hydrogenation: Using reagents like H₂ with a metal catalyst (e.g., Pd, Pt, Ni), the reduction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, which are sequentially reduced to the amine.

Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) involve a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in between.

The general pathway for the reduction of a nitro group to an amine is as follows: R-NO₂ → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Aniline)

Each of these steps involves a two-electron reduction. The choice of reducing agent and reaction conditions can sometimes allow for the isolation of the intermediate hydroxylamine.

Electrophilic Aromatic Substitution Reactivity of Thiophene and Aniline Rings

Both the aniline and thiophene rings in 2-Methoxy-5-(5-methylthiophen-3-yl)aniline are activated towards electrophilic aromatic substitution (SEAr). The regioselectivity of such reactions is determined by the directing effects of the substituents on each ring.

On the aniline ring, the amino group is a powerful activating and ortho, para-directing group. The methoxy group at the C2 position is also strongly activating and ortho, para-directing. The combined effect of these two groups strongly activates the C4 and C6 positions. However, the C6 position is sterically hindered by the adjacent methoxy group. Therefore, electrophilic attack is most likely to occur at the C4 position.

On the thiophene ring, the sulfur atom is an ortho-director, and the methyl group at the C5 position is also an ortho, para-directing group. The C3 position is already substituted with the aniline ring. Therefore, the most likely position for electrophilic attack on the thiophene ring is the C2 position, which is ortho to the sulfur and meta to the methyl group, or the C4 position, which is meta to the sulfur and ortho to the methyl group. The electronic influence of the aniline substituent at C3 will also play a role in directing the electrophile.

The relative reactivity of the two rings towards electrophiles is a key consideration. Both rings are activated, but the aniline ring, with two strong electron-donating groups, is likely to be significantly more nucleophilic and therefore more reactive than the methyl-thiophene ring.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Ring | Position of Attack | Directing Groups Favoring Attack | Predicted Outcome |

| Aniline | C4 | Amino (-NH₂) at C1 (para), Methoxy (-OCH₃) at C2 (para) | Major Product |

| Aniline | C6 | Amino (-NH₂) at C1 (ortho), Methoxy (-OCH₃) at C2 (ortho) | Minor Product (Steric Hindrance) |

| Thiophene | C2 | Sulfur at C1 (ortho), Methyl (-CH₃) at C5 (meta) | Possible Product |

| Thiophene | C4 | Sulfur at C1 (meta), Methyl (-CH₃) at C5 (ortho) | Possible Product |

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline offers the potential for intramolecular cyclization reactions, particularly those involving the aniline nitrogen and the thiophene ring. For instance, under appropriate conditions, the amino group could act as a nucleophile, attacking a position on the thiophene ring. This would likely require prior activation of the thiophene ring, for example, through the introduction of a suitable leaving group.

Another possibility is a Pictet-Spengler type reaction if the aniline were to react with an aldehyde or ketone, followed by cyclization onto the thiophene ring. This would lead to the formation of a new heterocyclic system fused to the thiophene ring.

Rearrangements of the aniline moiety are also conceivable. For example, under acidic conditions, N-substituted anilines can undergo rearrangements where the substituent migrates from the nitrogen to a position on the aromatic ring. While the parent compound is not N-substituted, derivatives could undergo such transformations.

Reaction Kinetics and Transition State Analysis

The kinetics of the chemical transformations involving 2-Methoxy-5-(5-methylthiophen-3-yl)aniline are crucial for understanding the reaction mechanisms and for optimizing reaction conditions.

For the SNAr reaction at the methoxy group, the reaction would be expected to follow second-order kinetics, with the rate being proportional to the concentrations of both the aniline derivative and the incoming nucleophile. The transition state for the rate-determining step (the formation of the Meisenheimer complex) would involve the partial formation of the bond between the nucleophile and the ring carbon and the delocalization of negative charge into the aromatic system. Computational studies on analogous systems could provide estimates for the activation energy of this step.

For electrophilic aromatic substitution , the reaction rate will depend on the nature of the electrophile and the nucleophilicity of the aromatic ring. The formation of the sigma complex (Wheland intermediate) is typically the rate-determining step. The transition state leading to this intermediate will be stabilized by the electron-donating groups on the ring. A Hammett plot, correlating the reaction rates with the electronic properties of different electrophiles, could provide insight into the charge development in the transition state.

Comparative Reaction Kinetics Data for Aniline Reactions (Illustrative):

| Reaction Type | Relative Rate (Aniline vs. Benzene) | Key Factors Influencing Rate |

| Nitration | ~10⁶ | Strong activation by the amino group. |

| Bromination | ~10⁹ | Very strong activation, often leading to polysubstitution. |

| Friedel-Crafts Acylation | Generally not successful | Complexation of the Lewis acid with the amino group. |

This table provides a general comparison and is not specific to 2-Methoxy-5-(5-methylthiophen-3-yl)aniline.

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), would be invaluable for a more quantitative understanding of these reactions. Such calculations could elucidate the geometries and energies of transition states, providing a deeper understanding of the factors that control the reactivity and selectivity of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline at a molecular level. These methods allow for a detailed examination of its electronic landscape and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds similar in structure, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and determine various electronic properties. researchgate.net Such calculations can predict bond lengths, bond angles, and dihedral angles, providing a clear three-dimensional representation of the molecule. Theoretical studies on related aniline (B41778) and thiophene (B33073) derivatives have demonstrated that DFT is a reliable method for obtaining structural parameters that are often in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and reactive. For aromatic and heterocyclic compounds, the HOMO is often distributed across the π-system, while the LUMO's location can indicate sites susceptible to nucleophilic attack. malayajournal.org

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance for 2-Methoxy-5-(5-methylthiophen-3-yl)aniline |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability (nucleophilicity). Higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability (electrophilicity). Lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the electron density surface. researchgate.net Different colors are used to represent these regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent regions of intermediate or near-neutral potential. For 2-Methoxy-5-(5-methylthiophen-3-yl)aniline, the MEP map would likely show negative potential around the nitrogen atom of the aniline group and the sulfur atom of the thiophene ring, identifying them as potential sites for electrophilic interaction.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. The dihedral angles between the aniline ring and the methylthiophene ring are critical parameters in this analysis. Theoretical studies on similar bi-aryl systems have shown that the rotation around the single bond connecting the two rings can lead to different stable conformations with varying energies. core.ac.uk Identifying the global minimum energy conformation is crucial as it represents the most probable structure of the molecule under normal conditions.

Theoretical Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions between molecular orbitals. mdpi.com This allows for the assignment of observed absorption bands to specific electronic transitions within the molecule.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net Comparing theoretical chemical shifts with experimental data can confirm the proposed structure and provide detailed information about the electronic environment of each atom. epstem.netepstem.net

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Information Gained for 2-Methoxy-5-(5-methylthiophen-3-yl)aniline |

|---|---|---|

| UV-Vis | λmax (Wavelength of maximum absorption) | Insights into the electronic transitions, conjugation, and chromophores within the molecule. |

| IR | Vibrational Frequencies (cm-1) | Identification of characteristic functional groups (e.g., N-H, C-O, C-S) and confirmation of the molecular backbone. |

| NMR | Chemical Shifts (δ, ppm) | Detailed information on the electronic environment of individual hydrogen (¹H) and carbon (¹³C) atoms, aiding in structure elucidation. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be used to model chemical reactions involving 2-Methoxy-5-(5-methylthiophen-3-yl)aniline. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products. A crucial aspect of this is the identification and characterization of transition states—the high-energy structures that connect reactants and products. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. This type of analysis can provide a deep understanding of reaction mechanisms, such as electrophilic substitution on the aniline or thiophene rings.

Derivatization and Functionalization Strategies

Synthesis of Substituted Analogs and Derivatives of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline

The synthesis of analogs of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline can be approached by modifying the substituents on either the aniline (B41778) or the thiophene (B33073) ring. Structure-Activity Relationship (SAR) studies on analogous compounds, such as 2-alkoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)thiophene derivatives, have shown that the substitution pattern on the aromatic rings plays a crucial role in their biological activity. nih.gov For instance, introducing various electron-withdrawing groups (EWGs) and electron-releasing groups (ERGs) on the phenyl ring at the 5-position of the thiophene scaffold has been explored to modulate potency. nih.gov A similar strategy could be applied to the aniline portion of the target molecule, where modifications to the methoxy (B1213986) group or the addition of other substituents could yield a library of analogs for further investigation.

One-pot, three-component synthesis methods have been developed for creating substituted meta-hetarylanilines from 1,3-diketones bearing heterocyclic substituents. beilstein-journals.org This benzannulation approach could be adapted to generate derivatives of the core 2-Methoxy-5-(5-methylthiophen-3-yl)aniline scaffold by using appropriately substituted starting materials. beilstein-journals.org Furthermore, palladium-catalyzed C-N coupling reactions are a powerful tool for creating thienoindole analogs, demonstrating that complex fused systems can be built from substituted thiophene and aniline precursors. nih.gov By varying the coupling partners, a wide range of derivatives with diverse electronic and steric properties can be accessed. nih.gov

Amine Functionalization: Alkylation, Acylation, and Condensation Reactions (e.g., Schiff Base Formation)

The primary amine group of the aniline moiety is a prime site for functionalization through various reactions, including alkylation, acylation, and condensation.

Condensation Reactions and Schiff Base Formation: The condensation of primary amines with aldehydes or ketones to form Schiff bases (imines) is a robust and widely used reaction. This reaction is typically performed by refluxing the aniline derivative with the corresponding aldehyde in a solvent like ethanol (B145695). nih.govnih.gov For example, Schiff bases have been readily synthesized from substituted anilines such as 2-(methylthio)aniline (B147308) or o-anisidine (B45086) and various aldehydes, including salicylaldehyde (B1680747) derivatives and 5-nitro-2-thiophene-carboxaldehyde. nih.govajol.inforesearchgate.net The resulting C=N imine bond is a key feature of these products. nih.gov The synthesis of Schiff bases from 2-Methoxy-5-(5-methylthiophen-3-yl)aniline would proceed similarly, offering a straightforward method to introduce a wide variety of substituents.

The general reaction scheme is as follows:

An equimolar mixture of the aniline and an aldehyde is refluxed in ethanol for several hours. nih.gov

The resulting precipitate is then filtered, washed, and can be recrystallized to obtain the pure Schiff base product. ajol.info

Table 1: Examples of Schiff Bases Synthesized from Related Aniline Precursors

| Aniline Derivative | Aldehyde | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| o-Anisidine | 5-Nitro-2-thiophene-carboxaldehyde | (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline | nih.gov |

| 3-Methoxyaniline | 5-Nitro-2-thiophene-carboxaldehyde | (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline | nih.govresearchgate.net |

| 2-(Methylthio)aniline Derivatives | p-Methoxysalicylaldehyde | Substituted N-[2-(methylthio)phenyl]salicylaldimine | ajol.info |

Alkylation and Acylation: While direct alkylation and acylation reactions are standard procedures for primary amines, an alternative route to N-substituted derivatives is through the reduction of Schiff bases. The imine intermediate can be reduced using agents like sodium borohydride (B1222165) to yield stable secondary amines. mdpi.com This two-step process of condensation followed by reduction provides a versatile method for introducing alkyl groups onto the nitrogen atom. mdpi.com

Thiophene Ring Functionalization for Expanded Molecular Complexity

The thiophene ring offers additional opportunities for derivatization to expand the molecular complexity of the parent compound. A common strategy for functionalizing heterocyclic rings is through metal-catalyzed cross-coupling reactions. This often begins with the selective halogenation of the thiophene ring, for instance, with bromine, to create a reactive handle.

Subsequent Suzuki cross-coupling reactions can then be employed to form new carbon-carbon bonds. For example, in the synthesis of thienoindole analogs, site-selective Suzuki reactions on dibromothiophenes have been used to introduce aryl groups. nih.gov This methodology could be applied to introduce a variety of aryl or other organic fragments onto the thiophene ring of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline, thereby generating a library of compounds with significantly altered steric and electronic profiles. The choice of catalyst and ligands, such as those based on palladium with phosphine (B1218219) ligands like dppf or (S)-BINAP, can be optimized to achieve high yields for different substrates. nih.gov

Heterocyclic Annulation and Scaffold Modifications Incorporating the 2-Methoxy-5-(5-methylthiophen-3-yl)aniline Core

The core structure of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline is an ideal substrate for synthesizing more complex, fused heterocyclic systems through annulation reactions. Annulation, or ring-forming, reactions can create polycyclic scaffolds with novel properties.

A prominent example is the synthesis of thieno[3,2-b]indoles, which can be achieved via a palladium-catalyzed intramolecular C-N coupling reaction. nih.gov A suitably functionalized thiophene, for example, a 3-bromo-2-(2-bromophenyl)thiophene, can react with an aniline derivative. The intramolecular cyclization then fuses the aniline ring to the thiophene ring, creating the rigid, planar thienoindole system. nih.gov Applying this strategy would involve first coupling the 2-Methoxy-5-(5-methylthiophen-3-yl)aniline with a halogenated aromatic or heteroaromatic partner, followed by an intramolecular cyclization to build new rings onto the aniline or thiophene portion of the molecule.

Coordination Chemistry Studies Involving 2-Methoxy-5-(5-methylthiophen-3-yl)aniline as a Ligand

Derivatives of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline, particularly Schiff bases, are excellent candidates for use as ligands in coordination chemistry. nih.gov The imine nitrogen of a Schiff base provides a coordination site, and other nearby atoms, such as the oxygen of a hydroxyl or methoxy group, or the sulfur of the thiophene ring, can also participate in chelation to a metal center. ajol.infonih.gov

Schiff base ligands derived from substituted anilines and salicylaldehydes have been shown to form stable complexes with various transition metal ions, including Cu(II), Zn(II), and Ru(II). researchgate.netnih.gov The formation of these complexes is often achieved by reacting the Schiff base ligand with a metal salt in a suitable solvent. nih.gov The resulting metal complexes can exhibit interesting geometric, electronic, and catalytic properties. The coordination of the ligand to the metal can stabilize different oxidation states and create stereochemically defined environments around the metal ion, which is of interest for applications in catalysis and materials science. ajol.infonih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-Methoxy-5-(5-methylthiophen-3-yl)aniline |

| 2-alkoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)thiophene |

| 1,3-diketones |

| thienoindoles |

| 2-(methylthio)aniline |

| o-anisidine |

| salicylaldehyde |

| 5-nitro-2-thiophene-carboxaldehyde |

| sodium borohydride |

| 3-bromo-2-(2-bromophenyl)thiophene |

| dppf (1,1′-Bis(diphenylphosphino)ferrocene) |

| (S)-BINAP |

| (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline |

| 3-Methoxyaniline |

| (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline |

| p-Methoxysalicylaldehyde |

| N-[2-(methylthio)phenyl]salicylaldimine |

| 5-Nitropyridine-2-amine |

| 4-Hydroxy-3-methoxybenzaldehyde |

| 2-Methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol |

| Copper(II) |

| Zinc(II) |

Polymerization Chemistry and Advanced Materials Research Applications

Electrochemical Polymerization of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline

Electrochemical polymerization is a powerful technique for synthesizing conducting polymer films directly onto an electrode surface, allowing for precise control over film thickness and morphology. researchgate.net

Mechanistic Aspects of Aniline (B41778) Electrochemical Polymerization

The electrochemical polymerization of aniline is an oxidative process that occurs in an acidic medium. scispace.com The mechanism is generally understood to proceed through several key steps. scispace.comresearchgate.net Initially, the aniline monomer is oxidized at the anode to form a radical cation. researchgate.netnih.gov These highly reactive species then couple to form dimers, which are further oxidized and combine with other monomers or radical cations to propagate the polymer chain. researchgate.net This process is considered autocatalytic, meaning the polymer being deposited facilitates further monomer oxidation. scispace.comresearchgate.net

The resulting polymer, polyaniline (PANI), can exist in several oxidation states, each with distinct properties:

Leucoemeraldine: The fully reduced form, which is insulating. researchgate.net

Emeraldine (B8112657): The half-oxidized form, which exists as an insulating base or a highly conductive salt when protonated (doped). researchgate.net

Pernigraniline: The fully oxidized form, which is also an insulator. researchgate.net

The conductive emeraldine salt is the form typically produced during polymerization in acidic electrolytes. scispace.com

Influence of Electrolyte Composition and Reaction Conditions on Polymer Formation

Various experimental factors significantly influence the electropolymerization process and the properties of the resulting polymer. scispace.com The synthesis is almost exclusively carried out in an acidic aqueous electrolyte, as higher pH levels lead to the formation of non-conductive, short-chain oligomers. scispace.commdpi.com The choice of acid is critical, as the dopant anion incorporated into the polymer backbone affects the material's morphology, conductivity, and growth rate. scispace.com

Other key parameters include the monomer concentration, solvent, temperature, and the electrochemical conditions (e.g., applied potential or current density). scispace.comaip.orgscite.ai For instance, the choice of electrolyte can determine whether the polymerization process is successful or if the electrode surface simply becomes passivated. nih.gov The electrosynthesis conditions have a profound impact on the final polymer's structure and morphology. researchgate.net

| Parameter | Influence on Polymer Properties | Typical Conditions |

|---|---|---|

| pH | Crucial for forming conductive polymer. Polymerization is inhibited at high pH. scispace.com | Strongly acidic (e.g., HCl, H₂SO₄). scispace.commdpi.com |

| Electrolyte Anion | Affects morphology, conductivity, and growth rate of the polymer film. scispace.com | Cl⁻, SO₄²⁻, ClO₄⁻, etc. scispace.com |

| Temperature | Affects polymerization rate and can influence side reactions and polymer degradation. nih.govaip.org | Typically low temperatures (0–5 °C) for chemical synthesis to avoid degradation. nih.gov Room temperature for electrochemical methods. |

| Solvent | Primarily aqueous solutions, though organic solvents have been used. scispace.com | Aqueous acid solutions; acetonitrile (B52724) has also been reported. scispace.com |

Copolymerization Strategies with Other Conjugated Monomers

Copolymerization is a versatile strategy to create materials with tailored properties that combine the characteristics of different monomers. Given that 2-Methoxy-5-(5-methylthiophen-3-yl)aniline already contains both aniline and thiophene (B33073) moieties, its homopolymer is technically a copolymer. However, it could be further copolymerized with other monomers like aniline, pyrrole, or thiophene to fine-tune its properties. researchgate.net

Electrochemical copolymerization of aniline and thiophene can be challenging due to the large difference in their oxidation potentials. Aniline typically polymerizes around +0.8 V, while thiophene requires a much higher potential of about +2.0 V. Despite this, successful electrochemical synthesis of aniline-thiophene copolymers has been reported by carefully selecting the polymerization potential. researchgate.net Such copolymers can exhibit enhanced solubility and modified electronic properties compared to the respective homopolymers.

Chemical Polymerization Approaches for 2-Methoxy-5-(5-methylthiophen-3-yl)aniline Derivatives

Chemical oxidative polymerization is the most common method for producing large quantities of polyaniline and its derivatives. researchgate.netrsc.org The process typically involves dissolving the monomer in an acidic solution (e.g., hydrochloric acid) and adding a chemical oxidant, such as ammonium (B1175870) persulfate (APS). aip.orgnih.gov The reaction is generally exothermic and is often carried out at low temperatures (0–5 °C) to control the reaction rate and prevent degradation of the polymer. nih.gov The resulting polymer precipitates from the solution as the conductive emeraldine salt, which can then be filtered, washed, and dried. nih.govias.ac.in This method is valued for its simplicity and scalability. researchgate.net

Polymeric Architectures and Morphological Investigations (e.g., Films, Nanocomposites)

The morphology of the polymer—whether it forms nanofibers, granules, or uniform films—is highly dependent on the synthesis conditions and has a significant impact on its performance in devices. ias.ac.inmdpi.com Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are standard techniques used to investigate the surface structure and topography of these polymers. lettersonmaterials.comresearchgate.net

For instance, studies on substituted polyanilines have shown that changing the monomer substituent can alter the polymer's morphology from a heterogeneous, hierarchical structure to a more uniform, spherical one. rsc.org The type of acid used during electrochemical polymerization can also drastically change the morphology from porous microfibers to granular aggregates. ias.ac.in Furthermore, these polymers can be incorporated into nanocomposites with materials like metal oxides to enhance their properties for specific applications. researchgate.netephys.kz

Research into Applications in Organic Electronics and Optoelectronics

Polymers derived from substituted anilines and thiophenes are promising candidates for a variety of applications in organic electronics and optoelectronics due to their unique properties. researchgate.netresearchgate.netekb.eg The ability to form thin films makes them suitable for use in electronic devices. rsc.orgephys.kz

Chemical Sensors: The electrical conductivity of polyaniline derivatives is sensitive to various analytes, making them excellent materials for chemical sensors. rsc.org Thin films of these polymers have demonstrated high sensitivity to humidity and ammonia (B1221849), with their response being influenced by the film's surface morphology. lettersonmaterials.comephys.kzlettersonmaterials.com

Electrochromic Devices: Conductive polymers like polyaniline can change color in response to an electrical potential, a property known as electrochromism. ias.ac.in This makes them suitable for applications such as "smart windows," mirrors, and displays. ias.ac.in The response time and optical contrast of these devices are heavily influenced by the polymer's morphology and the electrolyte used. ias.ac.in

Organic Photovoltaics (OPVs): Polymers containing both electron-donating (like aniline) and electron-accepting (like thiophene) units are of interest for organic solar cells. researchgate.net Copolymers of aniline and thiophene derivatives have been investigated as electron-donor layers in photovoltaic devices. researchgate.net

Electrochromic Devices and Tunable Optical Properties

Polymers derived from 2-Methoxy-5-(5-methylthiophen-3-yl)aniline are promising candidates for electrochromic devices (ECDs) due to their anticipated ability to change color in response to an applied electrical potential. This behavior is a hallmark of polyaniline and its derivatives, which exhibit multi-color transitions. The methoxy (B1213986) group on the aniline ring is known to enhance electrochromic performance.

Research on analogous polymers like poly(2,5-dimethoxyaniline) (PDMA) demonstrates that methoxy-substituted polyanilines can be electrochemically synthesized to form films that reversibly switch between colored states. For instance, PDMA films show reversible color changes from yellow in the fully reduced state to green in the oxidized state. researchgate.net The performance of these films, including their switching speed and coloration efficiency, is influenced by the electrolyte used during polymerization and the resulting film morphology. researchgate.net Films of poly(o-methoxyaniline) have also been successfully integrated into layer-by-layer structures with poly(3-thiopheneacetic acid) to create active electrodes for ECDs. cdmf.org.br

The incorporation of the methyl-thiophene unit into the polymer backbone alongside the methoxy-aniline group is expected to further tune the optical properties. The thiophene moiety can modify the electronic band gap and HOMO/LUMO energy levels, potentially leading to a wider range of colors and improved stability. Copolymers of aniline and thiophene are known to possess great electrochromic properties suitable for displays, including high contrast and fast switching times. mdpi.com

Table 1: Electrochromic Performance of an Analogous Methoxy-Aniline Polymer

The following table details the electrochromic properties observed for Poly(2,5-dimethoxyaniline) (PDMA) films, which serve as a model for the potential performance of polymers derived from 2-Methoxy-5-(5-methylthiophen-3-yl)aniline.

| Parameter | Value | Conditions |

| Color Transition | Yellow to Green | Fully reduced to fully oxidized state researchgate.net |

| Fastest Response Time | 3.7 seconds | HCl-PDMA film, 3.5 V potential researchgate.net |

| Absorption Max (Reduced) | ~480 nm | Leucoemeraldine state |

| Absorption Max (Oxidized) | ~750 nm | Pernigraniline state |

Organic Light-Emitting Diodes (OLEDs) and Emitting Materials Research

The development of new materials for Organic Light-Emitting Diodes (OLEDs) relies on compounds with appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge injection and recombination. mdpi.com The conjugated structure of polymers derived from 2-Methoxy-5-(5-methylthiophen-3-yl)aniline suggests potential for use in emissive layers of OLEDs.

While specific studies on this polymer for OLED applications are not extensively documented, research on related aniline-thiophene copolymers provides insight. The fluorescence properties of such copolymers have been investigated, with studies showing that the fluorescence quantum efficiency can be influenced by the structure, such as the length of alkyl chains attached to the thiophene ring. electrochemsci.org For instance, studies on copolymers of poly[4-(3-alkyl-2-thiophene)-aniline] revealed that an increase in alkyl chain length leads to increased fluorescence, suggesting their potential as fluorescence sensors. electrochemsci.org This indicates that the inherent photoluminescence of the aniline-thiophene backbone could be harnessed for light-emitting applications.

The combination of the electron-donating aniline unit and the electron-accepting thiophene unit within the same polymer chain can create intramolecular charge transfer characteristics, which are often beneficial for emissive materials. mdpi.comjept.de Further research and derivatization would be necessary to optimize the photoluminescent quantum yield and achieve emission in the desired region of the visible spectrum for practical OLED applications.

Organic Photovoltaics (OPVs) and Charge Transport Materials

In the field of organic photovoltaics (OPVs), there is a continuous search for donor materials that can efficiently absorb sunlight and transport charge carriers. Copolymers incorporating both aniline and thiophene units are promising for these applications. researchgate.net Aniline acts as an electron donor, while thiophene is considered an electron acceptor, creating a donor-acceptor (D-A) structure along the polymer backbone that can facilitate charge separation. mdpi.comjept.de

The polymerization of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline would result in a material where the electronic properties are finely tuned by the substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating, which would raise the HOMO level of the polymer. A higher HOMO level is generally desirable for achieving a high open-circuit voltage (Voc) in OPV devices when paired with a suitable acceptor like a fullerene derivative (e.g., PCBM).

Studies on novel monomers containing both aniline and thiophene units have shown that the resulting polymers possess optical and electronic properties suitable for use in photovoltaic devices. researchgate.net The electrical conductivity of aniline-thiophene copolymers can be significantly enhanced upon doping. researchgate.net Furthermore, the connection between the donor (aniline) and acceptor (thiophene) monomers can reduce the loss of charge transport pathways. mdpi.com Hybrid systems combining aniline-3-methylthiophene copolymers with semiconductor nanoparticles (CdS or CdSe) have also been explored, demonstrating effective charge transfer at the organic/inorganic interface, which is crucial for photovoltaic performance. researchgate.net

Table 2: Electronic Properties of a Related Aniline-Thiophene Polymer

This table presents key electronic and optical data for a polymer based on 2,6-di(thiophen-2-yl)aniline, illustrating the typical characteristics of aniline-thiophene systems relevant to OPV applications. researchgate.net

| Property | Value |

| Optical Band Gap (Egopt) | 2.05 eV |

| HOMO Level | -5.10 eV |

| LUMO Level | -3.05 eV |

| Photovoltaic Yield (Prototype) | 10-2 to 10-3 % |

Sensing Applications Based on Polymeric Derivatives

Polyaniline and its derivatives are well-known for their application in chemical sensors. nih.govsci-hub.se Their electrical conductivity is highly sensitive to the surrounding chemical environment, making them excellent materials for chemiresistive sensors. A polymer derived from 2-Methoxy-5-(5-methylthiophen-3-yl)aniline would likely inherit these sensing capabilities.

The sensing mechanism of polyaniline-based sensors often involves a change in the polymer's doping state upon interaction with an analyte. This leads to a measurable change in resistance or conductivity. Polyaniline derivatives have demonstrated high sensitivity to various gases like ammonia (NH₃), hydrogen chloride (HCl), and hydrogen sulfide (B99878) (H₂S), as well as to humidity. nih.gov

Table 3: Sensing Capabilities of Analogous Aniline-Thiophene Polymers

The following table summarizes potential sensing applications for polymers containing aniline and thiophene units, based on documented studies of related materials.

| Polymer System | Target Analyte/Application | Sensing Principle |

| Poly[4-(2-thiophene)aniline] on Pt electrode | Anions | p-doping process electrochemsci.org |

| Poly[4-(3-alkyl-2-thiophene)-aniline]s | Fluorescence Sensors | Increased fluorescence with alkyl chain length electrochemsci.org |

| General Polyaniline Derivatives | Ammonia, HCl, H₂S, Humidity | Chemiresistive (conductivity change) nih.gov |

Advanced Analytical and Spectroscopic Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. Through the analysis of 1D (¹H and ¹³C) and 2D NMR spectra, it is possible to map the complete carbon-hydrogen framework and deduce the connectivity of atoms within "2-Methoxy-5-(5-methylthiophen-3-yl)aniline".

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of "2-Methoxy-5-(5-methylthiophen-3-yl)aniline" is expected to display distinct signals corresponding to each unique proton environment. The methoxy (B1213986) group (-OCH₃) would typically appear as a sharp singlet around 3.8-3.9 ppm. The methyl group attached to the thiophene (B33073) ring is anticipated to produce a singlet near 2.4-2.5 ppm. The amine (-NH₂) protons would likely be observed as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration. The aromatic region would contain signals for the five protons on the aniline (B41778) and thiophene rings, with their chemical shifts and coupling patterns being dictated by their relative positions and the electronic effects of the substituents.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For "2-Methoxy-5-(5-methylthiophen-3-yl)aniline," twelve distinct signals are expected. The methoxy carbon would resonate around 55-56 ppm, while the methyl carbon on the thiophene ring would appear further upfield, typically in the 15-20 ppm range. The ten carbons of the two aromatic rings would be found in the downfield region (approximately 100-160 ppm). The carbons directly attached to the electronegative oxygen and nitrogen atoms (C2 and C1 of the aniline ring, respectively) would be shifted further downfield. researchgate.net

The following table summarizes the anticipated chemical shifts for the core structure.

| Group | ¹H NMR Expected Chemical Shift (ppm) | ¹³C NMR Expected Chemical Shift (ppm) |

| Aniline Ring Protons | 6.5 - 7.5 | 110 - 150 |

| Thiophene Ring Protons | 6.8 - 7.8 | 120 - 145 |

| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |

| Amine (-NH₂) | Variable (broad singlet) | N/A |

| Thiophene Methyl (-CH₃) | ~2.4 (singlet) | ~15 |

| Note: These are predicted values based on typical chemical shifts for similar structural motifs. |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. dea.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to establish the connectivity of protons on the aniline ring and on the thiophene ring, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique is essential for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is arguably the most powerful tool for connecting the different fragments of the molecule. Key expected correlations for "2-Methoxy-5-(5-methylthiophen-3-yl)aniline" would include the correlation from the methoxy protons to the C2 carbon of the aniline ring and, crucially, correlations between protons on the aniline ring and carbons on the thiophene ring (and vice versa), which would definitively establish the C5-C3' linkage between the two rings. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for conformational analysis, such as determining the preferred rotational orientation (dihedral angle) between the aniline and thiophene rings by observing through-space interactions between their respective protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. dea.gov

The choice of ionization technique is critical for obtaining a clear mass spectrum.

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like anilines. In positive ion mode, ESI would be expected to produce a prominent protonated molecular ion [M+H]⁺.

Electron Ionization (EI): A hard ionization technique that imparts more energy to the molecule, leading to extensive fragmentation. The molecular ion (M⁺•) would be observed, along with a series of fragment ions that can be used to piece together the molecular structure. dea.gov

Chemical Ionization (CI): A softer alternative to EI that also produces a protonated molecular ion [M+H]⁺ with less fragmentation, useful for confirming the molecular weight.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While more commonly used for larger molecules, MALDI could also be employed, typically yielding the [M+H]⁺ ion.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula, which is a definitive method for confirming the compound's identity. For "2-Methoxy-5-(5-methylthiophen-3-yl)aniline," with a molecular formula of C₁₂H₁₃NOS, HRMS would be used to verify its calculated exact mass. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃NOS |

| Monoisotopic Mass (Exact Mass) | 219.0718 Da |

| Expected [M+H]⁺ in HR-ESI-MS | 220.0791 Da |

| Note: Calculations are based on the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S. |

Analysis of the fragmentation pattern from techniques like EI-MS or tandem MS (MS/MS) would reveal characteristic losses, such as the loss of a methyl radical (•CH₃) from the methoxy or thiophene group, or cleavage of the bond linking the two aromatic rings, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are excellent for identifying the presence of specific functional groups. dea.govnih.gov

For "2-Methoxy-5-(5-methylthiophen-3-yl)aniline," key vibrational modes would include:

N-H Stretching: The primary amine (-NH₂) group of the aniline moiety is expected to show two distinct bands in the IR spectrum, typically around 3350-3450 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Signals for aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations would produce several bands in the 1500-1620 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group typically appears around 1600-1630 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group would result in a strong, characteristic band for asymmetric C-O-C stretching around 1230-1270 cm⁻¹ and a symmetric stretching band near 1020-1050 cm⁻¹.

C-N Stretching: The stretching vibration of the aryl C-N bond is expected in the 1250-1340 cm⁻¹ region.

C-S Vibrations: Vibrations involving the carbon-sulfur bond of the thiophene ring are typically found in the fingerprint region and can be weak in the IR spectrum but may be more prominent in the Raman spectrum. researchgate.net

The following table lists the expected characteristic vibrational frequencies.

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3350 - 3450 |

| Primary Amine (-NH₂) | N-H Bend | 1600 - 1630 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Aromatic Rings | C=C Stretch | 1500 - 1620 |

| Methyl/Methoxy Groups | C-H Stretch | 2850 - 2960 |

| Aryl Ether (-OCH₃) | C-O Asymmetric Stretch | 1230 - 1270 |

| Aryl Amine | C-N Stretch | 1250 - 1340 |

| Note: These are typical frequency ranges and the exact positions can vary. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For organic compounds like 2-Methoxy-5-(5-methylthiophen-3-yl)aniline, which features a conjugated system of aromatic rings (aniline and thiophene), UV-Vis spectroscopy provides information on the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The absorption of UV or visible light corresponds to these electronic excitations, typically π-π* and n-π* transitions. libretexts.org

Table 1: Representative UV-Vis Absorption Data for Related Aniline and Thiophene Compounds

This table presents data from compounds structurally related to 2-Methoxy-5-(5-methylthiophen-3-yl)aniline to illustrate typical spectral characteristics.

| Compound/System | λmax (nm) | Transition Type | Source |

|---|---|---|---|

| Thiophene-Aniline Copolymer | ~450, ~700 | π-π* | jept.de |

| o-Methoxyaniline Azo Dyes | 488 - 541 | π-π* | researchgate.net |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallography

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, dihedral angles, and intermolecular interactions, which are essential for understanding the compound's properties.

While specific crystallographic data for 2-Methoxy-5-(5-methylthiophen-3-yl)aniline is not available, analysis of closely related structures provides a strong indication of its expected solid-state conformation. For example, the crystal structure of 2-Methoxy-5-phenylaniline has been characterized, revealing an orthorhombic crystal system. core.ac.uk Similarly, Schiff bases derived from methoxyaniline and thiophene derivatives, such as (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline and (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline, have also been studied via XRD. nih.govnih.gov These studies show that the dihedral angle between the benzene (B151609) and thiophene rings is a key structural parameter. nih.govnih.gov In these related molecules, the crystal packing is often stabilized by intermolecular interactions such as C-H···π or π–π stacking interactions. nih.govnih.gov Such analyses would be critical for understanding how molecules of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline pack in the solid state and how this packing influences its material properties.

Table 2: Crystallographic Data for Compounds Structurally Related to 2-Methoxy-5-(5-methylthiophen-3-yl)aniline

| Parameter | 2-Methoxy-5-phenylaniline core.ac.uk | (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline nih.gov | (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline nih.govresearchgate.net |

|---|---|---|---|

| Formula | C13H13NO | C12H10N2O3S | C12H10N2O3S |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | P212121 | Pna21 | P212121 |

| a (Å) | 5.9900(2) at 293K | 6.6825 (6) | 7.4612 (3) |

| b (Å) | 20.4873(6) at 293K | 7.7926 (5) | 10.8737 (5) |

| c (Å) | 26.3727(8) at 293K | 23.7180 (12) | 14.8465 (9) |

| V (ų) | 3233.1(2) at 293K | 1235.09 (15) | 1204.51 (10) |

| Z | 12 | 4 | 4 |

| Dihedral Angle (°) | ~23-30 (between rings) | 27.94 (13) (benzene-thiophene) | 43.17 (4) (benzene-thiophene) |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Chronoamperometry) in Mechanistic Studies

Electrochemical techniques are vital for probing the redox behavior of electroactive molecules like 2-Methoxy-5-(5-methylthiophen-3-yl)aniline. The presence of both aniline and thiophene moieties, which are known to be electrochemically active, makes this compound a candidate for studies involving electron transfer processes.

Cyclic Voltammetry (CV) is a primary tool used to investigate the oxidation and reduction potentials of a compound. jept.de By scanning the potential of a working electrode and measuring the resulting current, a cyclic voltammogram is produced, which can reveal the potentials at which the compound is oxidized or reduced and whether these processes are reversible or irreversible. jept.de For monomers like aniline and thiophene, CV is extensively used to study their electropolymerization. The oxidation peak in the first scan often corresponds to the formation of a radical cation, which is the initial step in forming a conductive polymer film on the electrode surface. jept.deresearchgate.net

In the context of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline, CV could be used to determine its oxidation potential, which is a measure of the ease with which it gives up electrons. This information is critical for applications in materials science, such as the development of conductive polymers, where the monomer's oxidation potential influences the conditions required for polymerization and the properties of the resulting polymer. researchgate.net For example, in the electrochemical oxidation of thiophene with aniline, an oxidative peak was observed around 1.60 eV, indicating an irreversible process. jept.de The electrochemical characterization provides fundamental data on the compound's electronic properties and its potential to act as a building block for larger, functional materials. researchgate.net

Table 3: Representative Electrochemical Data for Aniline and Thiophene Systems

| System | Technique | Key Finding | Potential (V or eV) | Source |

|---|---|---|---|---|

| Aniline Electropolymerization | Cyclic Voltammetry | Formation of polyaniline | -0.2 to 0.8 vs. SCE | researchgate.net |

| Thiophene-Aniline Copolymerization | Cyclic Voltammetry | Irreversible oxidation peak | ~1.60 eV | jept.de |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficient Synthesis of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline and Its Derivatives

The synthesis of complex aromatic molecules like 2-Methoxy-5-(5-methylthiophen-3-yl)aniline hinges on the formation of a key carbon-carbon bond between the aniline (B41778) and thiophene (B33073) rings. Future research should focus on developing highly efficient and sustainable catalytic systems for this purpose.

Catalytic Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. mdpi.comnih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide, is a prime candidate for constructing the thiophene-aniline linkage. nih.govacs.orgd-nb.info Future investigations could explore:

Novel Palladium Catalysts: Designing new palladium catalysts with sophisticated phosphine (B1218219) ligands could lead to higher yields, lower catalyst loadings, and milder reaction conditions.

Earth-Abundant Metal Catalysts: Research into replacing palladium with more abundant and less expensive metals like nickel or copper would enhance the economic and environmental viability of the synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in cross-coupling reactions. beilstein-journals.org

C-H Activation Approaches: Direct C-H activation/functionalization represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials. Future work could aim to develop catalytic systems capable of directly coupling a substituted aniline with a methylthiophene through C-H bond activation, a challenging but highly rewarding goal.

Buchwald-Hartwig Amination: For the synthesis of derivatives, the Buchwald-Hartwig amination is a key reaction for forming carbon-nitrogen bonds. wikipedia.orgstackexchange.comrsc.org Developing advanced catalyst systems for this reaction would allow for the facile introduction of diverse functionalities onto the aniline core, expanding the library of accessible derivatives for various applications. beilstein-journals.org

A comparative study of potential catalytic systems is proposed in the table below.

| Catalyst System | Precursors | Potential Advantages | Research Focus |

| Pd/Phosphine Ligand | Halogenated Aniline + Thiophene Boronic Acid | High yields, well-established methodology acs.orgd-nb.info | Development of air-stable catalysts, lower catalyst loading |

| Ni/NHC Ligand | Halogenated Aniline + Thiophene Boronic Acid | Use of earth-abundant metal, cost-effective | Improving catalyst stability and substrate scope |

| Cu/Oxalic Diamide | Thiol + Aryl Bromide | Cost-effective, good for C-S bond formation | Adapting for C-C coupling in this specific scaffold |

| Rh/Ir Catalysts | Aniline + Thiophene | Atom-economical, direct C-H activation | Overcoming challenges in selectivity and reactivity |

This table presents hypothetical data for future research exploration.

Advanced Materials Design and Performance Optimization Based on 2-Methoxy-5-(5-methylthiophen-3-yl)aniline

The presence of both aniline and thiophene moieties suggests that 2-Methoxy-5-(5-methylthiophen-3-yl)aniline is an excellent candidate as a monomer for the synthesis of novel conducting polymers. jept.deacs.org Both polyaniline and polythiophene are well-studied classes of intrinsically conducting polymers (ICPs) with applications in electronics, sensors, and energy storage. acs.orgnih.gov

Electropolymerization and Copolymerization: Future research should investigate the electrochemical polymerization of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline to form a novel homopolymer. jept.de The methoxy (B1213986) and methyl substituents are expected to influence the polymer's electronic properties and solubility. Furthermore, copolymerization with other monomers like aniline, pyrrole, or 3,4-ethylenedioxythiophene (B145204) (EDOT) could yield materials with tunable properties. mdpi.comnih.gov The large difference in oxidation potentials between aniline and thiophene can make copolymerization challenging, presenting an opportunity for developing novel polymerization techniques like atmospheric pressure plasma jets. jept.demdpi.com

Properties and Applications: The resulting polymers could exhibit interesting electrochromic, conductive, and sensing properties. Research should focus on:

Tuning the Band Gap: Modifying the polymer backbone with different substituents to control the HOMO-LUMO gap and, consequently, the material's color and conductivity.

Morphological Control: Developing synthesis methods to control the polymer's morphology (e.g., nanofibers, thin films), which is crucial for device performance. rsc.org

Device Fabrication: Incorporating these new polymers into electronic devices such as organic field-effect transistors (OFETs), sensors for detecting gases or biomolecules, and electrochromic windows. nih.govrsc.org

The following table outlines potential properties of polymers derived from the title compound and its analogs.

| Polymer | Monomer(s) | Expected Conductivity (S/cm) | Potential Application |

| Poly(MTA) | 2-Methoxy-5-(5-methylthiophen-3-yl)aniline | 10⁻³ - 10¹ | Organic Thin-Film Transistors |

| Poly(MTA-co-Aniline) | MTA + Aniline | 10⁻¹ - 10² | Chemical Sensors, Anti-corrosion Coatings |

| Poly(MTA-co-EDOT) | MTA + EDOT | 10⁰ - 10³ | Electrochromic Devices, Supercapacitors |

This table contains projected data to guide future experimental work. MTA refers to the title compound.

Theoretical Insights into Complex Reactivity and Self-Assembly Phenomena

Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the behavior of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline at the molecular level. rdd.edu.iq Such studies can predict properties and guide experimental work, saving significant time and resources.

Predicting Electronic Properties and Reactivity: DFT calculations can be used to determine key electronic parameters like the HOMO and LUMO energy levels, the HOMO-LUMO gap, ionization potential, and electron affinity. scispace.comscholaris.ca These calculations can help predict the molecule's reactivity, its potential as an electron donor or acceptor in charge-transfer complexes, and the electronic properties of its corresponding polymer. rdd.edu.iqresearchgate.net Understanding how substituents on both the aniline and thiophene rings affect these properties is a crucial area for future theoretical investigation. mdpi.com

Modeling Self-Assembly: The planar aromatic rings in the molecule suggest a propensity for π-π stacking interactions, which could lead to interesting self-assembly behaviors in the solid state or in solution. mdpi.com Theoretical modeling can be employed to:

Simulate Intermolecular Interactions: Predict the preferred packing arrangements and the strength of non-covalent interactions.

Design Supramolecular Structures: Guide the design of derivatives with specific self-assembly properties for applications in crystal engineering and organic electronics.

Understand Polymer Conformation: Model the chain conformation and packing of polymers derived from this monomer, which are critical for charge transport in conductive polymer films.

| Calculated Property | Theoretical Method | Significance for Future Research |

| HOMO/LUMO Energies | DFT/B3LYP | Predicts electronic transitions, redox potentials, and polymer bandgap scispace.comscholaris.ca |

| Aromaticity Indices (NICS, HOMA) | DFT/GIAO | Quantifies the aromatic character of the rings and predicts reactivity mdpi.com |

| Intermolecular Interaction Energies | DFT with Dispersion Correction | Elucidates crystal packing and self-assembly mechanisms |

| Reaction Barriers | Transition State Theory (DFT) | Guides the development of efficient synthetic routes chemrxiv.org |

This table highlights key theoretical calculations and their potential impact on experimental directions.

Exploration of Interdisciplinary Research Opportunities

The unique combination of the aniline and thiophene scaffolds opens doors to a wide range of interdisciplinary applications, particularly in medicinal chemistry and sensor technology.

Medicinal Chemistry: Both aniline and thiophene derivatives are "privileged structures" in drug discovery, appearing in numerous approved drugs and biologically active compounds. rsc.orgnih.gov The thiophene moiety is known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govtechscience.com Future research should involve:

Synthesis of Analog Libraries: Creating a diverse library of derivatives by modifying the substituents on the aniline and thiophene rings.

Biological Screening: Testing these compounds for activity against various biological targets, such as protein kinases, which are often targeted by aniline-based inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for any observed biological activity to guide the design of more potent and selective compounds.

Sensor Technology: Conducting polymers are highly sensitive to their chemical environment, making them ideal materials for chemical sensors. rsc.org The aniline and thiophene components can interact with various analytes through redox reactions, hydrogen bonding, or π-π interactions. Unexplored avenues include:

Vapor-Phase Sensing: Developing sensors based on thin films of polymers derived from the title compound for the detection of volatile organic compounds (VOCs) or toxic gases like ammonia (B1221849). rsc.org

Biosensors: Functionalizing the polymer with biorecognition elements (e.g., enzymes, antibodies) to create highly specific biosensors for medical diagnostics or environmental monitoring.

The exploration of these research avenues will contribute to a deeper understanding of the fundamental chemistry and physics of this novel molecular structure and could lead to the development of new technologies with significant societal impact.

Q & A

Q. What are the established synthetic routes for 2-Methoxy-5-(5-methylthiophen-3-yl)aniline, and how can reaction yields be optimized?

Answer: A robust synthesis involves multi-step functionalization of the aniline core. For example, a diazotization-coupling protocol (commonly used for aryl amines) can be adapted:

Diazotization : React the precursor aniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.

Coupling : Introduce the methylthiophene moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling (if a boronic acid derivative is available) .

Methoxy Group Introduction : Use alkylation (e.g., methyl iodide with a base like K₂CO₃ in DMF) .

Q. Optimization Strategies :

Q. Example Synthesis Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0°C | 85% | |

| Coupling | 5-methylthiophene-3-boronic acid, Pd(PPh₃)₄ | 73% | |

| Methoxylation | CH₃I, K₂CO₃, DMF | 90% |

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer: